![molecular formula C11H18ClNO B3158295 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride CAS No. 856993-25-4](/img/structure/B3158295.png)
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
Overview
Description
“1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride” is a chemical compound that is structurally similar to Tramadol hydrochloride . Tramadol hydrochloride is a centrally acting analgesic, which means it acts on the central nervous system to relieve pain . It is a white, bitter, crystalline, and odorless powder .
Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of Tramadol hydrochloride . The molecular formula of Tramadol hydrochloride is C16H13NO2•HCl, and its molecular weight is 299.8 .Physical And Chemical Properties Analysis
Tramadol hydrochloride, a similar compound, is a white, bitter, crystalline, and odorless powder . It is freely soluble in water and ethanol, and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .Mechanism of Action
Target of Action
The primary target of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, also known as Tramadol, is the μ-opioid receptor (μOR) . This receptor plays a crucial role in mediating the analgesic effects of opioids. Tramadol also weakly inhibits the reuptake of norepinephrine and serotonin , neurotransmitters involved in pain perception.
Mode of Action
It is believed to involvebinding to μ-opioid receptors and weak inhibition of reuptake of norepinephrine and serotonin . The opioid activity of Tramadol is due to both low affinity binding of the parent compound and higher affinity binding of the O-desmethyl metabolite M1 to μ-opioid receptors .
Biochemical Pathways
Tramadol affects the opioidergic pathway by binding to μ-opioid receptors. It also impacts the noradrenergic and serotonergic pathways by inhibiting the reuptake of norepinephrine and serotonin . These actions can lead to an increase in the pain threshold and a decrease in the perception of pain.
Pharmacokinetics
Tramadol exhibits linear pharmacokinetics following multiple doses of 50 and 100 mg to steady-state . It is administered as a racemate, and both the [-] and [+] forms of both Tramadol and M1 are detected in the circulation . The analgesic activity of Tramadol is due to both the parent drug and the M1 metabolite .
Result of Action
The administration of Tramadol may produce a constellation of symptoms similar to that of other opioids, including dizziness, somnolence, nausea, constipation, sweating, and pruritus . Its analgesic effect begins approximately within one hour after administration and reaches a peak in approximately two to three hours .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride in lab experiments include its ability to produce dissociative effects, making it useful for studying the central nervous system. However, the drug is not approved for human consumption, which limits its use in clinical studies. Additionally, the potential for abuse and addiction is a concern, which limits its use in research.
Future Directions
There are several future directions for research related to 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. One area of interest is its potential use in the treatment of depression and anxiety disorders. Another area of interest is its mechanism of action and how it affects synaptic plasticity. Additionally, there is a need for further studies related to the biochemical and physiological effects of the drug.
Scientific Research Applications
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is primarily used for scientific research purposes. It is commonly used in studies related to the central nervous system and its effects on behavior and cognition. The drug is also used in studies related to the treatment of depression and anxiety disorders.
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
properties
IUPAC Name |
1-(3-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-5-4-6-10(7-9)13-3;/h4-7H,8,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGEEHDZYRSGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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